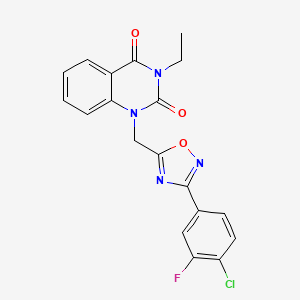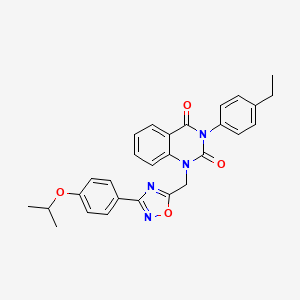![molecular formula C22H21N3O3S B11202940 N-(3-methoxybenzyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11202940.png)
N-(3-methoxybenzyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and antihypertensive properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
The synthesis of 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide involves several steps. One common method includes the reaction of 2-aminothiazole with 4-methoxybenzaldehyde to form an intermediate, which is then cyclized to form the imidazo[2,1-b]thiazole core. This core is further reacted with 3-methoxybenzylamine and acetic anhydride to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it useful in biochemical studies.
Medicine: Due to its cytotoxic activity, it is being explored as a potential anticancer agent.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as VEGFR2, which plays a role in angiogenesis. By inhibiting this enzyme, the compound can reduce the growth of cancer cells . The pathways involved in its action include the inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar compounds to 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide include:
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide: This compound has shown slightly higher inhibition on VEGFR2 and is a potential inhibitor against MDA-MB-231 cancer cells.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have been evaluated for their antimycobacterial activity and have shown significant potential.
The uniqueness of 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide lies in its specific structure, which allows for selective inhibition of certain enzymes and receptors, making it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C22H21N3O3S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H21N3O3S/c1-27-18-8-6-16(7-9-18)20-13-25-17(14-29-22(25)24-20)11-21(26)23-12-15-4-3-5-19(10-15)28-2/h3-10,13-14H,11-12H2,1-2H3,(H,23,26) |
InChI Key |
MRCUBKBIMULJTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B11202870.png)
![9-Chloro-5-(3,4-difluorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11202876.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[4-(propan-2-yl)benzyl]piperidine-4-carboxamide](/img/structure/B11202878.png)
![N-[5-[[(3-Methylphenyl)sulfonyl]amino]-2-benzothiazolyl]cyclohexanecarboxamide](/img/structure/B11202885.png)

![N-(4-Chlorophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11202898.png)
![[4-(methanesulfonamido)-2,2,6,6-tetramethylpiperidin-1-yl] benzoate](/img/structure/B11202907.png)



![N-(2-chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B11202942.png)

